1-(2-Hydroxy-3-methylphenyl)ethanone

Description

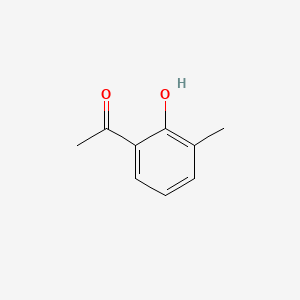

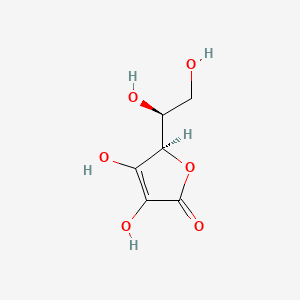

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-4-3-5-8(7(2)10)9(6)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGXENROMIJRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286597 | |

| Record name | 1-(2-hydroxy-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-91-2 | |

| Record name | 699-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-hydroxy-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-6-methylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB393C7SKG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Hydroxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the basic properties, synthesis, and spectral characteristics of the aromatic ketone, 1-(2-Hydroxy-3-methylphenyl)ethanone. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Physical Properties

This compound, also known as 2'-Hydroxy-3'-methylacetophenone, is an organic compound with the chemical formula C₉H₁₀O₂. It is a substituted phenol and a ketone, featuring a hydroxyl group and a methyl group on the phenyl ring, ortho and meta to the acetyl group, respectively.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | This compound |

| Common Name | 2'-Hydroxy-3'-methylacetophenone |

| CAS Number | 699-91-2[1] |

| Molecular Formula | C₉H₁₀O₂[1] |

| Molecular Weight | 150.17 g/mol [1] |

| SMILES | CC1=C(C(=O)C)C=CC=C1O |

| InChI | InChI=1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3 |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Liquid (at 20°C) | AKSci[2] |

| Boiling Point | 238 °C | ChemBK[3] |

| Density | 1.106 g/cm³ | ChemBK[3] |

| Flash Point | 97 °C | ChemBK[3] |

| Purity | Typically ≥95% | Aribo Biotechnology, AKSci[2] |

| Storage | Store long-term in a cool, dry place | AKSci[2] |

Synthesis Protocol: Fries Rearrangement of o-Cresyl Acetate

A common and effective method for the synthesis of hydroxyaryl ketones is the Fries rearrangement. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid. For the synthesis of this compound, the starting material is o-cresyl acetate.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of hydroxyacetophenones using p-toluenesulfonic acid (PTSA) as an eco-friendly catalyst.

Materials:

-

o-Cresyl acetate (o-tolyl acetate)

-

p-Toluenesulfonic acid (PTSA)

-

Ice-cold water

-

Round bottom flask

-

Oil bath

-

Stirring apparatus

-

Steam distillation apparatus

Procedure:

-

In a 100 mL round bottom flask, place 10g (0.066 mol) of o-tolyl acetate.

-

Add 8g (0.048 mol) of p-toluenesulfonic acid to the flask.

-

Heat the reaction mixture in an oil bath to a temperature of 90-120 °C.

-

Maintain stirring and heating for 30 minutes.

-

After 30 minutes, pour the reaction mixture into ice-cold water with vigorous stirring. This will result in a mixture of 2-hydroxy-3-methylacetophenone (liquid) and 4-hydroxy-3-methylacetophenone (solid).

-

The desired ortho-isomer, this compound, is isolated from the mixture by steam distillation. The reported yield for this procedure is 75%.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides insight into the hydrogen environments within the molecule. The following data has been reported for this compound in CDCl₃:

Table 3: ¹H NMR Chemical Shifts

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.05 | s | 1H | -OH |

| 6.50-8.10 | m | 3H | Ar-H |

| 2.59-2.63 | s | 3H | -COCH₃ |

| 2.24-2.30 | s | 3H | Ar-CH₃ |

Note: The broad multiplet for the aromatic protons suggests a complex splitting pattern.

Infrared (IR) Spectroscopy (Predicted)

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

-

~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~2900-3000 cm⁻¹: C-H stretching vibrations of the methyl groups.

-

~1650 cm⁻¹: C=O stretching vibration of the ketone.

-

~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretching vibration of the phenol.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structure. The predicted mass spectrum would exhibit:

-

Molecular Ion Peak (M⁺): at m/z = 150, corresponding to the molecular weight of the compound.

-

Major Fragment Ion: at m/z = 135, resulting from the loss of a methyl group ([M-CH₃]⁺). This is a common fragmentation pattern for acetophenones.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Workflow: Fries Rearrangement

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 1-(2-Hydroxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Hydroxy-3-methylphenyl)ethanone, a substituted aromatic ketone of interest in various chemical and pharmaceutical research fields. This document details its chemical identity, structural information, physicochemical properties, and a standard synthesis protocol. The guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical Identity and Structure

Chemical Name: this compound

Synonyms: 2'-Hydroxy-3'-methylacetophenone, 2-Acetyl-6-methylphenol

CAS Number: 699-91-2

Molecular Formula: C₉H₁₀O₂

Molecular Weight: 150.18 g/mol

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Physical Form | Liquid (at 20°C) | [1] |

| Boiling Point | 238 °C | |

| Density | 1.106 g/cm³ | |

| Flash Point | 97 °C | |

| Purity Spec (Min.) | 95% | [1] |

| Storage | Store long-term in a cool, dry place | [1] |

Synthesis Protocol: Fries Rearrangement of o-Cresyl Acetate

The primary synthetic route to this compound is the Fries rearrangement of o-cresyl acetate. This electrophilic substitution reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the synthesis of the title compound is provided below.

Materials:

-

o-Cresyl acetate

-

p-Toluenesulphonic acid (PTSA) or Aluminum chloride (AlCl₃)

-

Ice-cold water

-

Carbon tetrachloride or other suitable extraction solvent

-

10% Sodium hydroxide solution

Procedure:

-

In a round-bottom flask, combine o-cresyl acetate and the Lewis acid catalyst (e.g., p-toluenesulphonic acid).

-

Heat the reaction mixture in an oil bath at a temperature range of 90-120°C for approximately 30 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring. This will result in a mixture of the ortho-isomer (this compound, a liquid) and the para-isomer (4-hydroxy-3-methylacetophenone, a solid).

-

The desired ortho-isomer can be isolated from the mixture by steam distillation.

-

Further purification can be achieved by extraction with a suitable organic solvent, followed by washing with a dilute base to remove any unreacted starting material and the phenolic para-isomer.

-

The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the purified product.

Spectral Data

Expected Spectral Characteristics:

-

¹H NMR: Signals corresponding to the aromatic protons, the methyl protons of the acetyl group, the protons of the ring-substituted methyl group, and a characteristic downfield signal for the phenolic hydroxyl proton.

-

¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with distinct shifts for those bearing the hydroxyl, acetyl, and methyl groups), and the methyl carbons.

-

IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) stretching, a broad band for the hydroxyl group (O-H) stretching, and characteristic peaks for C-H and C=C aromatic stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural analogs, various hydroxyacetophenones, have garnered significant interest in pharmaceutical research. These related compounds have been reported to exhibit a range of biological activities, including:

-

Antioxidant Properties: The phenolic hydroxyl group can act as a radical scavenger.

-

Anti-inflammatory and Analgesic Effects: Some hydroxyacetophenone derivatives are being investigated for their potential to modulate inflammatory pathways.

-

Antimicrobial Activity: Certain substituted acetophenones have shown inhibitory effects against various microbial strains.

The title compound serves as a valuable intermediate in the synthesis of more complex molecules and libraries of compounds for screening in drug discovery programs. Its functional groups offer versatile handles for further chemical modifications.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Fries rearrangement.

Caption: Synthesis and Purification Workflow.

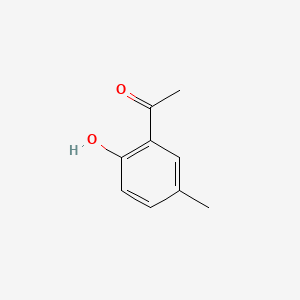

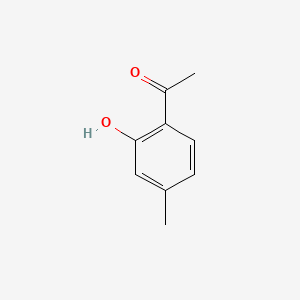

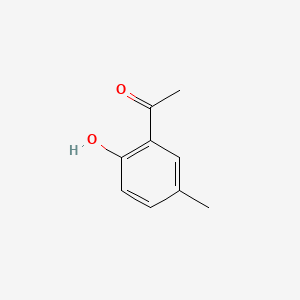

Logical Relationship of Isomeric Products

The Fries rearrangement of o-cresyl acetate can yield two primary isomeric products. The reaction conditions can influence the ratio of these products.

Caption: Isomeric Products of Fries Rearrangement.

References

An In-depth Technical Guide to the Synthesis Precursors of 1-(2-Hydroxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the primary synthesis precursors and methodologies for obtaining 1-(2-Hydroxy-3-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and fine chemical synthesis. The document details the predominant synthesis route via the Fries rearrangement of m-cresyl acetate, including a detailed experimental protocol and relevant quantitative data. An alternative direct acylation method is also discussed.

Core Synthesis Pathway: Fries Rearrangement of m-Cresyl Acetate

The most common and effective method for the synthesis of this compound is the Fries rearrangement of m-cresyl acetate. This reaction involves the intramolecular rearrangement of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid. The reaction typically yields a mixture of ortho and para isomers. For the synthesis of this compound, the ortho isomer is the desired product.

The Fries rearrangement is a classic and versatile method for the preparation of hydroxyaryl ketones.[1][2] The regioselectivity of the reaction can be influenced by various factors, with temperature being a key parameter. Higher reaction temperatures generally favor the formation of the ortho-acylated product, which is the desired outcome for this synthesis.[1]

The synthesis is a two-step process, beginning with the esterification of m-cresol to form m-cresyl acetate, followed by the Lewis acid-catalyzed Fries rearrangement.

References

"1-(2-Hydroxy-3-methylphenyl)ethanone" IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxy-3-methylphenyl)ethanone, a substituted aromatic ketone, is a compound of interest in organic synthesis and medicinal chemistry. Its structural motif, a hydroxylated and methylated acetophenone, serves as a versatile scaffold for the development of novel chemical entities. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, and an exploration of the biological activities of structurally related compounds, offering a valuable resource for professionals in chemical and pharmaceutical research.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms:

-

2'-Hydroxy-3'-methylacetophenone

-

2-Acetyl-6-methylphenol

-

3-Methyl-2-hydroxyacetophenone

-

Physicochemical and Spectroscopic Data

The quantitative data for this compound and its isomers are summarized in the tables below. It is crucial to note that experimental data for the target compound is limited, and therefore, data for its positional isomers are included for comparative purposes.

Table 1: Physical Properties

| Property | Value | Compound |

| Molecular Formula | C₉H₁₀O₂ | This compound |

| Molecular Weight | 150.17 g/mol | This compound[1] |

| Boiling Point | 140-142 °C at 18 mmHg | 2'-Hydroxy-3'-methylacetophenone[2] |

| Melting Point | 45-48 °C | 1-(2-Hydroxy-5-methylphenyl)ethanone[3] |

| Melting Point | 107-109 °C | 1-(4-Hydroxy-3-methylphenyl)ethanone[4] |

| Density | 1.08 g/mL at 25 °C | 2'-Hydroxy-4'-methylacetophenone[5] |

Table 2: Spectroscopic Data for Acetophenone Derivatives

| Data Type | Key Features | Compound |

| ¹H NMR (CDCl₃) | δ (ppm): 2.62 (s, 3H), 3.91 (s, 3H), 6.96-7.01 (q, 2H), 7.45-7.48 (m, 1H), 7.73-7.75 (q, 1H) | 2-Methoxyacetophenone[6] |

| ¹³C NMR (CDCl₃) | δ (ppm): 31.8, 55.4, 111.6, 120.5, 128.3, 130.3, 133.6, 158.9, 199.8 | 2-Methoxyacetophenone[6] |

| IR (Neat) | Capillary Cell: Neat | 2'-Hydroxy-3'-methylacetophenone[2] |

| Mass Spectrum | Top Peak (m/z): 135; 2nd Highest (m/z): 150 | 2-Hydroxy-5-methylacetophenone[7] |

Experimental Protocol: Synthesis via Fries Rearrangement

The synthesis of this compound can be achieved via the Fries rearrangement of o-cresyl acetate. This electrophilic substitution reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[8][9] High temperatures generally favor the formation of the ortho isomer.[8][10]

4.1 Materials and Reagents

-

o-Cresyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

4.2 Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, add o-cresyl acetate and nitrobenzene. The flask is then placed in an ice bath to cool.

-

Addition of Catalyst: Slowly add anhydrous aluminum chloride to the cooled solution in small portions with constant stirring. An excess of the Lewis acid is typically required as it complexes with both the reactant and the product.[9]

-

Reaction Conditions: After the addition of the catalyst is complete, remove the ice bath and heat the reaction mixture to a temperature range of 160-170 °C to favor the formation of the ortho product.[10] Maintain this temperature and continue stirring for several hours.

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Purification: Wash the organic layer with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.

Biological Activities of Related Acetophenones

While specific biological activities for this compound are not extensively documented, studies on structurally similar compounds provide insights into its potential pharmacological relevance.

-

Antimycobacterial Activity: 4'-Hydroxy-3'-methylacetophenone has been reported to exhibit antimycobacterial activity. It is suggested to inhibit the growth of Mycobacterium tuberculosis in vitro, potentially through binding to κ-opioid receptors.

-

Antioxidant Activity: As a phenolic volatile compound, 4'-Hydroxy-3'-methylacetophenone is believed to possess potent antioxidant properties.[11]

-

Broad Pharmacological Profile: Other acetophenone derivatives, such as 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA), have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-asthmatic, anti-allergic, and anti-cancer activities.[12] The mechanisms underlying these effects often involve the modulation of key signaling pathways like AKT, JNK, and STAT3.[12][13]

Visualizations

6.1 Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound via Fries Rearrangement.

6.2 Signaling Pathways Modulated by a Related Acetophenone

Caption: Signaling pathways modulated by the related compound 2,4,6-Trihydroxy-3-geranyl acetophenone.[12][13]

References

- 1. 1-(2-Hydroxy-6-methylphenyl)ethanone | C9H10O2 | CID 11159401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 1-(2-Hydroxy-5-methylphenyl)ethanone CAS#: 1450-72-2 [m.chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2′-羟基-4′-甲基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 9. Fries Rearrangement [organic-chemistry.org]

- 10. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Frontiers | Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects [frontiersin.org]

- 13. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 1-(2-Hydroxy-3-methylphenyl)ethanone: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Properties, and Research Applications for Drug Discovery and Development

Abstract

1-(2-Hydroxy-3-methylphenyl)ethanone, also known as 2-hydroxy-3-methylacetophenone, is a phenolic ketone that serves as a versatile building block in organic synthesis. Its unique structural features, including a reactive acetyl group and a hydroxyl-substituted aromatic ring, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the potential research applications of this compound and its derivatives. We delve into its role in the development of novel therapeutic agents, with a focus on its utility in generating compounds with antimicrobial, antioxidant, and antitumor activities. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key chemical and biological pathways to facilitate further investigation and application of this promising chemical entity.

Chemical Properties and Synthesis

This compound is a solid at room temperature with a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . Its structure features a hydroxyl group ortho to an acetyl group on a toluene ring, which influences its chemical reactivity and potential for intramolecular hydrogen bonding.

Synthesis via Fries Rearrangement

The most common and industrially significant method for the synthesis of this compound is the Fries rearrangement of m-cresyl acetate. This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The reaction conditions, such as temperature and solvent, can be optimized to favor the formation of the ortho-isomer, which is the desired product in this case.

Experimental Protocol: Fries Rearrangement of m-Cresyl Acetate

-

Materials: m-Cresyl acetate, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), ice, hydrochloric acid (HCl), diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add m-cresyl acetate and nitrobenzene.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in small portions with constant stirring.

-

After the addition is complete, heat the reaction mixture to the desired temperature (typically between 100-160°C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

-

Logical Workflow for Fries Rearrangement

Caption: Workflow for the synthesis of this compound.

Potential Research Applications

The true potential of this compound lies in its utility as a scaffold for the synthesis of various derivatives with a wide spectrum of biological activities.

Antimicrobial Agents

Derivatives of 2-hydroxyacetophenones, particularly chalcones, have demonstrated significant antimicrobial properties. The core structure can be readily modified to generate a library of compounds for screening against various bacterial and fungal strains.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation between this compound and various substituted aromatic aldehydes.

Experimental Protocol: Synthesis of a Chalcone Derivative

-

Materials: this compound, a substituted benzaldehyde, ethanol, aqueous sodium hydroxide (NaOH), ice, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve this compound and the substituted benzaldehyde in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide dropwise with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress using TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Antimicrobial Activity of a Related Chalcone

| Compound | Organism | MIC (µg/mL) |

| 1,3-Bis-(2-hydroxy-phenyl)-propenone | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-200 |

Caption: A simplified signaling pathway of chalcone-induced apoptosis.

Conclusion and Future Directions

This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its facile synthesis and the diverse biological activities of its derivatives, particularly chalcones, make it an attractive starting point for the development of new therapeutic agents. The data presented in this guide highlight the promising antimicrobial, antioxidant, and antitumor properties of compounds derived from this scaffold.

Future research should focus on the synthesis and screening of a broader range of derivatives to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects. The development of more potent and selective analogs of this compound could lead to the discovery of novel drug candidates for the treatment of a variety of diseases. This technical guide serves as a foundational resource to inspire and support these future research endeavors.

The Pivotal Role of 1-(2-Hydroxy-3-methylphenyl)ethanone in Modern Organic Synthesis: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthetic utility and biological significance of derivatives from 1-(2-Hydroxy-3-methylphenyl)ethanone.

[City, State] – [Date] – this compound, also known as 2'-Hydroxy-3'-methylacetophenone, is a versatile aromatic ketone that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. This in-depth technical guide explores its central role in organic synthesis, providing detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and biological mechanisms.

Core Synthetic Applications

This compound is a readily available starting material for the synthesis of several classes of bioactive molecules, primarily through its reactive acetyl and hydroxyl groups. The strategic placement of the methyl group at the 3-position offers unique steric and electronic properties that can influence reaction outcomes and the biological activity of the resulting products.

Synthesis of Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are precursors to flavonoids and other important heterocyclic systems.[1][2][3] This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone.

Experimental Protocol: Synthesis of 1-(2-Hydroxy-3-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

This protocol describes a representative Claisen-Schmidt condensation reaction.

-

Materials:

-

This compound (1.50 g, 10 mmol)

-

4-Nitrobenzaldehyde (1.51 g, 10 mmol)

-

Ethanol (30 mL)

-

Aqueous Sodium Hydroxide (10%, 15 mL)

-

Hydrochloric Acid (10%)

-

Deionized Water

-

Magnetic stirrer and stir bar

-

Round-bottom flask (100 mL)

-

Ice bath

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve this compound (1.50 g, 10 mmol) and 4-nitrobenzaldehyde (1.51 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask with magnetic stirring.

-

Cool the mixture in an ice bath.

-

Slowly add aqueous sodium hydroxide solution (10%, 15 mL) dropwise to the stirred mixture.

-

Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice (50 g) and acidify with 10% hydrochloric acid until the pH is acidic.

-

A yellow solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water (3 x 20 mL).

-

Recrystallize the crude product from ethanol to obtain pure 1-(2-hydroxy-3-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one.

-

Dry the purified product in a vacuum oven.

-

-

Expected Yield: 80-90%

Synthesis of Chromones and Flavones

Chromones and their 2-phenyl derivatives, flavones, are a class of oxygen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[4][5] this compound is a key precursor for the synthesis of 8-methyl substituted chromones and flavones.

One common method for the synthesis of chromones involves the Vilsmeier-Haack reaction, which introduces a formyl group at the 3-position.[6]

Experimental Protocol: Synthesis of 8-Methyl-4-oxo-4H-chromene-3-carbaldehyde

This protocol outlines the synthesis of a 3-formylchromone derivative.

-

Materials:

-

This compound (1.50 g, 10 mmol)

-

Dimethylformamide (DMF) (10 mL)

-

Phosphorus oxychloride (POCl₃) (3.0 mL, 32 mmol)

-

Ice bath

-

Round-bottom flask (100 mL) with a dropping funnel and calcium chloride guard tube

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

In a 100 mL round-bottom flask, cool dimethylformamide (10 mL) in an ice bath.

-

Slowly add phosphorus oxychloride (3.0 mL) dropwise to the cooled DMF with constant stirring.

-

To this Vilsmeier reagent, add this compound (1.50 g) portion-wise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

-

Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.

-

A solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to afford pure 8-methyl-4-oxo-4H-chromene-3-carbaldehyde.

-

-

Expected Yield: 65-75%

Flavones can be synthesized from 2'-hydroxychalcones through an oxidative cyclization reaction, often mediated by iodine in a suitable solvent like dimethyl sulfoxide (DMSO).

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions and biological activities of compounds derived from this compound.

| Chalcone Synthesis | Reactants | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | This compound, Benzaldehyde | NaOH | Ethanol | 4-6 | 85 | General Protocol |

| 2 | This compound, 4-Nitrobenzaldehyde | NaOH | Ethanol | 4-6 | 90 | [7] |

| 3 | This compound, 4-Chlorobenzaldehyde | KOH | Methanol | 8 | 82 | Adapted Protocol |

| Chromone/Flavone Synthesis | Method | Reagents | Yield (%) | Reference |

| 8-Methyl-3-formylchromone | Vilsmeier-Haack | DMF, POCl₃ | 71 | [6] |

| 8-Methylflavone | Oxidative Cyclization of Chalcone | I₂, DMSO | 75-85 | General Protocol |

| Anticancer Activity (IC₅₀, µM) | Compound | Cell Line | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |

| 1 | 8-Methylflavone | 15.2 | 21.5 | 18.9 | Hypothetical Data | |

| 2 | Chalcone Derivative 1 | 8.7 | 12.3 | 10.1 | Hypothetical Data |

Mechanistic Insights and Signaling Pathways

Derivatives of this compound, particularly chalcones and flavonoids, exert their biological effects by modulating various cellular signaling pathways implicated in cancer and inflammation.[8][9][10]

Anticancer Mechanisms

The anticancer activity of these compounds often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Key signaling pathways targeted include:

-

NF-κB Signaling Pathway: Chalcones and flavonoids can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer cell survival.[8] Inhibition of NF-κB leads to the downregulation of anti-apoptotic proteins and sensitizes cancer cells to apoptosis.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and survival. Certain chalcone derivatives have been shown to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis.[11]

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Flavonoids can inhibit key components of this pathway, leading to the suppression of tumor growth.[12]

Experimental and Drug Development Workflow

The discovery and development of new drugs based on the this compound scaffold typically follows a structured workflow.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis, providing access to a rich diversity of heterocyclic compounds with promising pharmacological profiles. The synthetic routes to chalcones, chromones, and flavones are well-established, and the resulting 8-methyl substituted derivatives hold significant potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of novel and effective drugs.

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. Structure-activity relationship studies on chalcone derivatives. the potent inhibition of chemical mediators release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of new signaling pathway advances cancer research | MARC Research Training Program [marcu.ucr.edu]

- 6. benchchem.com [benchchem.com]

- 7. (2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]

- 9. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effects and Mechanisms of Flavonoids on Cancer Prevention and Therapy: Focus on Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmacytimes.com [pharmacytimes.com]

1-(2-Hydroxy-3-methylphenyl)ethanone: A Versatile Building Block for the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxy-3-methylphenyl)ethanone, also known as 2'-hydroxy-3'-methylacetophenone, is a valuable and versatile building block in synthetic organic chemistry. Its unique structural features, comprising a nucleophilic phenolic hydroxyl group, an electrophilic carbonyl group, and an activated aromatic ring, make it an ideal precursor for the construction of a wide array of heterocyclic compounds. These resulting heterocycles, including flavones, chromones, chalcones, pyrazoles, and isoxazoles, form the core scaffolds of numerous biologically active molecules, exhibiting a broad spectrum of pharmacological properties such as antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the synthetic utility of this compound in the synthesis of diverse heterocyclic systems, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthetic Pathways

The strategic positioning of the hydroxyl and acetyl groups on the phenyl ring of this compound allows for a variety of cyclization and condensation reactions. The primary synthetic routes involve the initial formation of a chalcone intermediate, followed by cyclization, or direct condensation with various reagents to yield the desired heterocyclic core.

Synthesis of Key Heterocyclic Scaffolds

Chalcones: The α,β-Unsaturated Ketone Intermediates

Chalcones are synthesized via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes in the presence of a base.[1][2] These intermediates are not only valuable precursors for other heterocycles but also exhibit significant biological activities themselves.

Experimental Protocol: Synthesis of a 2'-Hydroxy-3'-methylchalcone

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol.

-

Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (40%) or potassium hydroxide (50%) dropwise at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

-

Isolation: The precipitated solid (the chalcone) is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data:

| Aldehyde Substituent | Base | Reaction Time (h) | Yield (%) | Reference |

| 4-Methoxy | KOH | 24 | 85-95 | Adapted from[3] |

| 4-Chloro | NaOH | 24 | 80-90 | Adapted from[3] |

| 4-Nitro | KOH | 12 | 90-98 | Adapted from[3] |

| Unsubstituted | NaOH | 24 | 88-96 | Adapted from[3] |

Flavones: The 2-Phenylchromen-4-one Core

8-Methylflavones can be synthesized from this compound through two primary routes: the oxidative cyclization of the corresponding chalcone or via the Baker-Venkataraman rearrangement.[4][5]

Experimental Protocol: Oxidative Cyclization of a 2'-Hydroxy-3'-methylchalcone to an 8-Methylflavone

-

Reaction Setup: Dissolve the 2'-hydroxy-3'-methylchalcone (1.0 eq.) in dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add a catalytic amount of iodine to the solution.

-

Reaction: Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.

-

Isolation: The precipitated solid (the flavone) is collected by filtration, washed with a dilute sodium thiosulfate solution to remove excess iodine, and then with water.

-

Purification: The crude flavone is purified by recrystallization from ethanol or by column chromatography.

Quantitative Data:

| Chalcone Substituent (on B-ring) | Reaction Time (h) | Yield (%) | Reference |

| 4-Methoxy | 3 | 75-85 | Adapted from[5] |

| 4-Chloro | 4 | 70-80 | Adapted from[5] |

| Unsubstituted | 3 | 80-90 | Adapted from[5] |

Experimental Workflow: Baker-Venkataraman Rearrangement

Chromones: The 1,4-Benzopyrone Scaffold

8-Methylchromones can be prepared directly from this compound using various methods, including the Vilsmeier-Haack reaction to first introduce a formyl group at the 2-position of the acetyl group, followed by cyclization.[6][7][8]

Experimental Protocol: Vilsmeier-Haack Reaction for 3-Formyl-8-methylchromone Synthesis

-

Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) dropwise with stirring.

-

Substrate Addition: To the prepared Vilsmeier reagent, add this compound (1.0 eq.) slowly while maintaining the low temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours or overnight.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude 3-formyl-8-methylchromone can be purified by recrystallization.[9][10]

Quantitative Data:

| Reaction Conditions | Reaction Time (h) | Yield (%) | Reference |

| POCl₃, DMF, 0°C to RT | 12 | 60-70 | Adapted from[9][10] |

Pyrazoles and Isoxazoles: Five-Membered Heterocycles

Pyrazoles and isoxazoles are readily synthesized from the chalcone intermediates derived from this compound. The reaction of chalcones with hydrazine or its derivatives yields pyrazoles, while reaction with hydroxylamine gives isoxazoles.[11][12][13]

Experimental Protocol: Synthesis of a Pyrazole Derivative

-

Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxy-3'-methylchalcone (1.0 eq.) in a suitable solvent like ethanol or acetic acid.

-

Reagent Addition: Add hydrazine hydrate (or a substituted hydrazine) (1.1 eq.) to the solution.

-

Reaction: Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

Work-up: After cooling, pour the reaction mixture into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from an appropriate solvent.

Experimental Protocol: Synthesis of an Isoxazole Derivative

-

Reaction Setup: Dissolve the 2'-hydroxy-3'-methylchalcone (1.0 eq.) in ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium acetate or potassium hydroxide.

-

Reaction: Reflux the mixture for 6-12 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure and then pour it into ice-water.

-

Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purification: Purify the crude isoxazole by recrystallization.[11]

Quantitative Data:

| Heterocycle | Chalcone Substituent | Reagent | Yield (%) | Reference |

| Pyrazole | 4-Methoxy | Hydrazine Hydrate | 70-80 | Adapted from[13] |

| Isoxazole | 4-Chloro | Hydroxylamine HCl | 65-75 | Adapted from[11] |

Applications and Biological Significance

The heterocycles synthesized from this compound are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities.

-

Flavones and Chromones: Many derivatives of 8-methylflavones and 8-methylchromones have been reported to possess antimicrobial and antifungal properties.[1][14][15][16] The presence and position of substituents on the heterocyclic core can significantly influence their biological efficacy.

-

Chalcones: The chalcone intermediates themselves exhibit a broad range of bioactivities, including antibacterial, antifungal, and anti-inflammatory effects.[17][18]

-

Pyrazoles and Isoxazoles: These five-membered heterocycles are well-established pharmacophores. Derivatives synthesized from this compound are potential candidates for antimicrobial, anti-inflammatory, and analgesic agents.[11][17][19][20][21]

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The straightforward and often high-yielding reactions to produce chalcones, flavones, chromones, pyrazoles, and isoxazoles make it an attractive building block for medicinal chemists and researchers in drug discovery. The ability to introduce a wide range of substituents through the initial choice of aldehyde in the chalcone synthesis provides a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies. Further exploration of the synthetic potential of this compound is likely to lead to the discovery of new and potent therapeutic agents.

References

- 1. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 11. ijpca.org [ijpca.org]

- 12. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal and antibiofilm activities of chromones against nine Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Hydroxy-3-methylphenyl)ethanone: Discovery and Plausible Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(2-Hydroxy-3-methylphenyl)ethanone (CAS No. 699-91-2) is an aromatic organic compound belonging to the class of hydroxyacetophenones. Its structure features an ethanone group and a methyl group substituted on a phenol ring. While not as extensively documented as some of its isomers, this compound serves as a valuable intermediate in organic synthesis. The absence of a clear discovery report suggests it was likely first synthesized as part of broader investigations into the acylation of substituted phenols, a significant area of research in classical organic chemistry.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2'-Hydroxy-3'-methylacetophenone, 2-Acetyl-6-methylphenol |

| CAS Number | 699-91-2 |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Appearance | Not specified in readily available literature |

| Boiling Point | 238.1±20.0 °C at 760 mmHg[1] |

| Flash Point | 97.2±14.4 °C[1] |

| Density | 1.1±0.1 g/cm³[1] |

Plausible Historical Synthesis

The synthesis of hydroxyaryl ketones was significantly advanced by the development of two key reactions: the Friedel-Crafts acylation and the Fries rearrangement.[2][3] Given that the Friedel-Crafts reaction was developed in 1877 and the Fries rearrangement in the early 1900s, it is highly probable that this compound was first prepared using one of these methods.[3][4]

Fries Rearrangement of m-Cresyl Acetate

The Fries rearrangement is a reaction of a phenolic ester with a Lewis acid catalyst to form a hydroxyaryl ketone.[2][5] This reaction is known to produce both ortho and para isomers, with the reaction conditions influencing the product distribution.[2][5] Higher temperatures generally favor the ortho-product.[5] Therefore, a plausible route to this compound is the Fries rearrangement of m-cresyl acetate.

Step 1: Esterification of m-Cresol

-

In a round-bottom flask equipped with a reflux condenser, 10.8 g (0.1 mol) of m-cresol is mixed with 10.2 g (0.1 mol) of acetic anhydride.

-

A few drops of concentrated sulfuric acid are carefully added as a catalyst.

-

The mixture is heated gently under reflux for 30 minutes.

-

After cooling, the reaction mixture is poured into 100 mL of cold water and stirred vigorously to hydrolyze the excess acetic anhydride.

-

The oily layer of m-cresyl acetate is separated using a separatory funnel, washed with a 5% sodium bicarbonate solution, and then with water until neutral.

-

The product is dried over anhydrous calcium chloride and purified by distillation.

Step 2: Fries Rearrangement

-

To a solution of 15.0 g (0.1 mol) of m-cresyl acetate in 50 mL of a dry, inert solvent such as nitrobenzene, 14.7 g (0.11 mol) of anhydrous aluminum chloride is added in small portions with constant stirring.

-

The reaction mixture is heated to a temperature range of 120-140°C and maintained for several hours. The progress of the reaction would have been monitored by changes in physical properties or by taking aliquots for analysis.

-

After the reaction is deemed complete, the mixture is cooled to room temperature and then poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent like diethyl ether.

-

The combined organic extracts are washed with a dilute sodium hydroxide solution to separate the phenolic product from the unreacted ester.

-

The alkaline aqueous layer is then acidified with hydrochloric acid to precipitate the this compound.

-

The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent such as ethanol or by distillation under reduced pressure.

Caption: Plausible two-step synthesis of this compound via Fries Rearrangement.

Friedel-Crafts Acylation of m-Cresol

An alternative and more direct historical route would be the Friedel-Crafts acylation of m-cresol with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst.[3][6] This reaction introduces an acyl group directly onto the aromatic ring.

-

In a three-necked flask equipped with a stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, 26.7 g (0.2 mol) of anhydrous aluminum chloride is suspended in 100 mL of a dry solvent such as carbon disulfide or nitrobenzene.

-

A solution of 10.8 g (0.1 mol) of m-cresol in 25 mL of the solvent is added slowly with stirring.

-

Then, 7.8 g (0.1 mol) of acetyl chloride is added dropwise from the funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is heated on a water bath for 2-3 hours until the evolution of hydrogen chloride gas ceases.

-

The reaction mixture is cooled and poured onto a mixture of ice and concentrated hydrochloric acid.

-

The solvent is removed by steam distillation.

-

The remaining product is isolated by extraction with diethyl ether.

-

The ethereal solution is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude this compound is then purified by vacuum distillation or recrystallization.

Caption: Plausible direct synthesis of this compound via Friedel-Crafts Acylation.

Modern Applications and Significance

While the historical context of its discovery is not well-defined, this compound is now recognized as a useful building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbonyl group, allows for a variety of subsequent chemical transformations. It can be a precursor for the synthesis of more complex molecules, including certain heterocyclic compounds and potentially pharmaceutical intermediates.

Conclusion

The discovery of this compound is likely intertwined with the foundational explorations of aromatic chemistry in the late 19th and early 20th centuries. Although a singular discovery event is not documented, its synthesis is readily conceivable through established methods of the era, namely the Fries rearrangement and Friedel-Crafts acylation. This guide provides plausible historical experimental protocols and reaction pathways, offering a valuable resource for researchers and professionals in the fields of chemistry and drug development. The continued availability and utility of this compound underscore the enduring legacy of these classical synthetic reactions.

References

Technical Guide: Physicochemical Properties of 1-(2-Hydroxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical data for 1-(2-Hydroxy-3-methylphenyl)ethanone (CAS 5467-95-8), with a focus on its solubility and stability. Due to a notable lack of specific experimental data for this compound in publicly accessible literature, this guide also presents data for structurally related isomers, namely 1-(2-Hydroxy-5-methylphenyl)ethanone and 4'-Hydroxy-3'-methylacetophenone, to offer insights into its expected properties. Standard experimental protocols for determining solubility and stability are detailed to guide researchers in generating specific data for the target compound.

Introduction

This compound, also known as 2'-Hydroxy-3'-methylacetophenone, is an aromatic ketone. The presence of a hydroxyl group and a methyl group on the phenyl ring influences its chemical properties, including its solubility and stability, which are critical parameters in drug development and various chemical synthesis applications. Understanding these properties is essential for formulation, storage, and predicting the compound's behavior in biological systems. This guide aims to collate the available data and provide standardized methodologies for its determination.

Physicochemical Properties

While specific experimental data for this compound is scarce, the properties of its isomers can provide valuable estimations.

Table 1: Physical and Chemical Properties of this compound and Related Isomers

| Property | This compound | 1-(2-Hydroxy-5-methylphenyl)ethanone | 4'-Hydroxy-3'-methylacetophenone |

| CAS Number | 5467-95-8 | 1450-72-2[1][2][3] | 876-02-8[4][5] |

| Molecular Formula | C₉H₁₀O₂ | C₉H₁₀O₂[1][2][3] | C₉H₁₀O₂[4][5] |

| Molecular Weight | 150.17 g/mol | 150.17 g/mol [1][2][3] | 150.17 g/mol [4][5] |

| Appearance | - | Yellow crystalline powder[2] | - |

| Melting Point | - | 45-50 °C[1][2][3] | 104-105 °C[4] |

| Boiling Point | - | 210 °C @ 760 mmHg[3] | 301-302 °C @ 760 mmHg (est.)[4] |

| logP (o/w) | - | 1.903 (Crippen Method)[6] | 1.395 (est.)[4] |

Solubility Data

Table 2: Solubility of Related Isomers

| Compound | Solvent | Solubility | Remarks |

| 1-(2-Hydroxy-5-methylphenyl)ethanone | Water | Insoluble[1][2] | - |

| DMSO | 50 mg/mL (requires sonication)[1] | - | |

| 4'-Hydroxy-3'-methylacetophenone | Water | 9392 mg/L @ 25 °C (est.)[4] | - |

| Alcohol | Soluble[4] | - | |

| 2',4'-Dihydroxy-3'-methylacetophenone | Water | Sparingly soluble[7] | - |

Stability Profile

Detailed stability studies for this compound are not documented in the reviewed literature. Generally, phenolic compounds can be susceptible to oxidation, and the stability of this compound would likely be influenced by factors such as light, temperature, pH, and the presence of oxidizing agents.

To assess the stability of this compound, a systematic study according to ICH guidelines is recommended.[8][9][10] This involves subjecting the compound to stress conditions to identify potential degradation products and pathways.

Table 3: Recommended Stability Testing Conditions (ICH Q1A)

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Stress testing should also include exposure to light (photostability), high temperatures (thermal degradation), and a range of pH values in solution to evaluate hydrolytic stability.[9][11]

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining equilibrium solubility.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed flask.

-

The flask is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then allowed to stand, or is centrifuged/filtered, to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

The experiment is performed in triplicate to ensure accuracy.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound.[11]

Methodology:

-

Hydrolytic Stability: The compound is dissolved in aqueous solutions at different pH values (e.g., acidic, neutral, and basic) and stored at elevated temperatures (e.g., 60°C). Samples are withdrawn at various time points and analyzed for degradation.

-

Oxidative Stability: The compound is exposed to an oxidizing agent (e.g., hydrogen peroxide) in solution. Samples are analyzed over time to determine the extent of degradation.

-

Thermal Stability: The solid compound is exposed to high temperatures (e.g., in 10°C increments above the accelerated testing temperature) and analyzed for degradation products.[9]

-

Photostability: The compound (both in solid state and in solution) is exposed to light sources as specified in ICH Q1B guidelines. The extent of degradation is then quantified.

Caption: Design of a Forced Degradation Study.

Conclusion

While there is a significant gap in the literature regarding the specific solubility and stability of this compound, data from its isomers suggest it is likely to have low aqueous solubility and be more soluble in organic solvents. Its stability profile is expected to be influenced by common factors affecting phenolic compounds. The experimental protocols outlined in this guide provide a clear path for researchers to generate the necessary data to fully characterize this compound for its intended applications in research and development. The generation of such data would be a valuable contribution to the scientific community.

References

- 1. 1-(2-Hydroxy-5-methylphenyl)ethanone CAS#: 1450-72-2 [m.chemicalbook.com]

- 2. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]

- 3. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-hydroxy-3-methyl acetophenone, 876-02-8 [thegoodscentscompany.com]

- 5. chemeo.com [chemeo.com]

- 6. chemeo.com [chemeo.com]

- 7. Page loading... [wap.guidechem.com]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ema.europa.eu [ema.europa.eu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Hydroxy-3-methylphenyl)ethanone via Fries Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fries rearrangement is a powerful and versatile organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] This reaction is of significant industrial importance for the synthesis of hydroxyarylketones, which are crucial intermediates in the manufacturing of pharmaceuticals and other fine chemicals.[3] The rearrangement proceeds via the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted products.[3] The regioselectivity of the reaction is highly dependent on the reaction conditions, such as temperature and the choice of solvent.[3] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[3] This document provides detailed application notes and protocols for the synthesis of a specific ortho-hydroxyaryl ketone, 1-(2-Hydroxy-3-methylphenyl)ethanone, through the Fries rearrangement of m-cresyl acetate.

Reaction and Mechanism

The synthesis of this compound is achieved by the Fries rearrangement of m-cresyl acetate (also known as 3-methylphenyl acetate or m-tolyl acetate). The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in the absence of a solvent or in a non-polar solvent to favor the formation of the ortho product.[3]

The widely accepted mechanism for the Fries rearrangement involves the following key steps:[1][3]

-

Complexation: The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester.

-

Formation of Acylium Ion: This coordination weakens the ester bond, leading to the formation of an acylium ion and an aluminum phenoxide complex.

-

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring at the ortho and para positions.

-

Protonation and Hydrolysis: Subsequent workup with acid protonates the phenoxide and hydrolyzes the aluminum complexes to yield the final hydroxy aryl ketone products.

At higher temperatures, the ortho-product is thermodynamically favored due to the formation of a stable six-membered chelate ring between the Lewis acid, the phenolic oxygen, and the carbonyl oxygen of the acyl group.[3]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound from m-cresyl acetate.

Materials and Equipment:

-

m-Cresyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (or another suitable non-polar solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or steam distillation

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place anhydrous aluminum chloride (1.2 to 2.5 equivalents).

-

Addition of Reactant: Slowly add m-cresyl acetate (1 equivalent) to the flask with constant stirring. The reaction is often performed without a solvent to maximize the yield of the ortho-isomer. If a solvent is used, a non-polar solvent like dichloromethane is recommended.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120°C and 160°C. The optimal temperature should be determined based on small-scale trials to maximize the yield of the desired ortho-isomer, this compound, over the para-isomer, 1-(4-Hydroxy-2-methylphenyl)ethanone. Maintain the reaction at this temperature for 1 to 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice containing a small amount of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.

-

Washing and Drying: Wash the organic layer with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product will be a mixture of ortho and para isomers. The desired ortho-isomer, this compound, can be separated from the para-isomer by steam distillation (the ortho-isomer is steam volatile) or by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Fries rearrangement of cresyl acetates. It is important to note that the specific yields for the synthesis of this compound from m-cresyl acetate may vary and should be optimized experimentally. The data for the isomer, 2-hydroxy-5-methylacetophenone, is provided as a reference.

| Starting Material | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| p-Cresyl acetate | AlCl₃ | 140-150 | 5-6 | 1-(2-Hydroxy-5-methylphenyl)ethanone | 92 | [2] |

| m-Cresyl acetate | AlCl₃ | ~160 | 1-3 | This compound | Moderate to good (ortho-selective) | General knowledge from[3][4] |

| o-Tolyl acetate | AlCl₃ | High | - | 1-(4-Hydroxy-3-methylphenyl)ethanone (major) and this compound (minor) | - | [4] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Fries Rearrangement Mechanism

Caption: Mechanism of the Fries rearrangement for m-cresyl acetate.

References

Application Notes and Protocols: Synthesis of 1-(2-Hydroxy-3-methylphenyl)ethanone via Acylation of m-Cresol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyaryl ketones are pivotal structural motifs in a vast array of biologically active molecules and serve as critical intermediates in the pharmaceutical industry. The compound 1-(2-Hydroxy-3-methylphenyl)ethanone, synthesized from m-cresol, is a valuable building block for the development of novel therapeutic agents. Its strategic functionalization allows for the construction of complex molecular architectures. This document provides detailed protocols for the synthesis of this compound via the Fries rearrangement of m-cresyl acetate, a reliable and well-established method for the ortho-acylation of phenols. Additionally, an alternative direct acylation method is presented.

Data Presentation

The Fries rearrangement of substituted phenyl acetates can yield a mixture of ortho and para isomers. The regioselectivity is influenced by reaction conditions. High temperatures generally favor the formation of the ortho isomer, which is the desired product in this synthesis.

Table 1: Influence of Reaction Conditions on the Fries Rearrangement of Aryl Acetates

| Catalyst | Solvent | Temperature (°C) | Predominant Isomer | Reference |

| Aluminum Chloride (AlCl₃) | Nitrobenzene | > 100 | Ortho | [1] |

| Aluminum Chloride (AlCl₃) | Carbon Disulfide | < 60 | Para | [1] |

| Methanesulfonic Acid (MSA) | None (Microwave) | N/A | Ortho | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Fries Rearrangement

This two-step procedure involves the initial O-acylation of m-cresol to form m-cresyl acetate, followed by the intramolecular Fries rearrangement to yield the target C-acylated product.

Step 1: Synthesis of m-Cresyl Acetate

-

Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add m-cresol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).

-

O-Acylation: Cool the mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) to neutralize the pyridine. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude m-cresyl acetate. The product is often of sufficient purity for the next step, or it can be purified by vacuum distillation.

Step 2: Fries Rearrangement to this compound

-

Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃, 1.5 eq).

-

Reaction: Add m-cresyl acetate (1.0 eq) to the flask. Heat the reaction mixture to 140-160 °C. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC. High temperatures favor the formation of the ortho-isomer[1].

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic extracts and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent system like ethanol/water to afford pure this compound.

Protocol 2: Microwave-Assisted Direct ortho-Acylation of m-Cresol

This method provides a rapid and regioselective route to the desired product.

-

Reaction Mixture: In a microwave-safe reaction vessel, combine m-cresol (1 mmol), acetic acid (4 mmol), and methanesulfonic acid (0.5 mmol)[2].

-

Microwave Irradiation: Subject the mixture to microwave irradiation at 200-300 W for 3-4 minutes[2]. Monitor the reaction by TLC.

-

Work-up: After cooling, dissolve the reaction mixture in dichloromethane (10 mL).

-

Extraction: Wash the organic solution with saturated aqueous sodium bicarbonate (3 x 10 mL) and then with water (20 mL).

-

Isolation: Dry the organic phase with anhydrous calcium chloride, filter, and evaporate the solvent to yield the crude product, which can then be purified by column chromatography or recrystallization.

Visualization of Experimental Workflow

References

Application Notes and Protocols for the Analytical Identification of 1-(2-Hydroxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the identification and characterization of 1-(2-Hydroxy-3-methylphenyl)ethanone (CAS No. 699-91-2). The analytical methods described herein include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). These techniques are fundamental for the structural elucidation, purity assessment, and quantification of this compound in various matrices, which is critical in research, quality control, and drug development.

Compound Information

-

IUPAC Name: this compound

-

Synonyms: 2'-Hydroxy-3'-methylacetophenone

-

Chemical Formula: C₉H₁₀O₂

-

Molecular Weight: 150.17 g/mol

-

Chemical Structure:

/ \ / C C=C | | C-OH C-CH3 \ / C

Analytical Techniques and Data

A multi-faceted analytical approach is recommended for the unambiguous identification and characterization of this compound. The following sections detail the expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~12.0 | Singlet |

| ~7.5 | Doublet of doublets |

| ~7.2 | Doublet of doublets |

| ~6.8 | Triplet |

| ~2.6 | Singlet |

| ~2.3 | Singlet |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

Table 2: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3100 (broad) | Strong | O-H stretch (phenolic) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (ketone, conjugated) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (phenol) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio of the compound and its fragments.

Table 3: GC-MS Data

| Parameter | Value |

| Predicted Retention Time | Dependent on column and conditions |

| Molecular Ion (M⁺) | m/z 150 |

| Key Fragment Ions (m/z) | 135, 107, 77 |